2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid
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Overview
Description
“2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid” is a chemical compound with the IUPAC name (4-hydroxy-3-quinolinyl)acetic acid . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10N2O4/c15-10(16)6-14-12(18)8-5-13-9-4-2-1-3-7(9)11(8)17/h1-5H,6H2,(H,13,17)(H,14,18)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound has a molecular weight of 246.22 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility might be found in specialized chemical databases.Scientific Research Applications
Crystallography and Molecular Interactions
Crystallization studies highlight the significance of 2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid and related compounds in understanding molecular interactions. In a study by Alshahateet et al. (2015), crystallization from different solvents revealed how solvent choice influences molecular assembly, highlighting aromatic, halogen bonding, and hydrogen bonding competition. This work emphasizes the role of crystallization solvents in producing alternative crystal forms, offering insights into molecular design and drug formulation strategies (Alshahateet et al., 2015).
Synthetic Chemistry and Drug Development
Research into the synthesis of novel compounds often involves this compound derivatives. Kobayashi et al. (1995) described an efficient synthesis route for 1-formyl-1,2-dihydroquinoline derivatives, showcasing the compound's utility in organic synthesis and potential applications in drug development (Kobayashi et al., 1995).
Antimicrobial and Antitumor Activities
Several studies have explored the antimicrobial and antitumor potential of this compound derivatives. For example, Samel and Pai (2011) synthesized novel hydrazinyl quinazoline amine derivatives and evaluated their antimicrobial activities, contributing to the search for new antimicrobial agents (Samel & Pai, 2011). Additionally, the synthesis of lavendamycin methyl ester and related quinolindiones by Behforouz et al. (1996) highlights the antitumor potential of these compounds, offering a pathway for developing new cancer therapies (Behforouz et al., 1996).
Mass Spectrometry and Analytical Chemistry
The compound and its derivatives are also significant in analytical chemistry, particularly in mass spectrometry studies. Thevis et al. (2008) investigated the gas-phase reaction of substituted isoquinolines to carboxylic acids, revealing insights into mass spectrometric analysis and the characterization of drug candidates (Thevis et al., 2008).
Safety and Hazards
The compound is associated with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for the use and study of “2-[(4-Hydroxyquinolin-3-yl)formamido]acetic acid” are not specified in the search results. Given its use in pharmaceutical testing , potential future directions could include further exploration of its biological activity and potential applications in drug development.
Properties
IUPAC Name |
2-[(4-oxo-1H-quinoline-3-carbonyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-10(16)6-14-12(18)8-5-13-9-4-2-1-3-7(9)11(8)17/h1-5H,6H2,(H,13,17)(H,14,18)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWCXCZXHAOMCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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